Benzyl 4-methoxybenzoate
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Overview
Description
Benzyl 4-methoxybenzoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of benzyl alcohol and 4-methoxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-methoxybenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-methoxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Benzyl 4-methoxybenzyl alcohol.
Substitution: Various substituted benzyl 4-methoxybenzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of benzyl 4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting the cell membrane integrity of microorganisms, leading to their death. The compound’s ester group can undergo hydrolysis to release active metabolites that further contribute to its biological activity .
Comparison with Similar Compounds
- Benzyl benzoate
- Benzyl 4-hydroxybenzoate
- Benzyl 4-methylbenzoate
Comparison: Benzyl 4-methoxybenzoate is unique due to the presence of a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to benzyl benzoate, which lacks the methoxy group, this compound may exhibit different solubility and stability properties. Benzyl 4-hydroxybenzoate, on the other hand, has a hydroxyl group that can participate in hydrogen bonding, affecting its physical and chemical characteristics .
Properties
CAS No. |
6316-54-7 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
SWWYHGZVYNAAHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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